2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-[(4-Methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that features a piperazine ring, a phenyl group, and a methoxyphenyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a phenyl group through a nucleophilic substitution reaction.
Introduction of the Methoxyphenyl Sulfanyl Group: The methoxyphenyl sulfanyl group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the methoxyphenyl sulfanyl intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: The compound is used in binding studies and molecular docking simulations to understand its interaction with biological targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with similar structural motifs used in antibacterial studies.
Uniqueness
2-[(4-Methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxyphenyl sulfanyl group, in particular, differentiates it from other piperazine derivatives and contributes to its potential as a versatile lead compound in drug development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-17-7-9-18(10-8-17)24-15-19(22)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREORUMUFKYAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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